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Compound of Interest

Compound Name: Neuropeptide AF (human)

Cat. No.: B612598 Get Quote

This technical guide provides a comprehensive overview of human Neuropeptide AF (NPAF),

an endogenous antiopioid peptide implicated in a variety of physiological processes, including

pain modulation, endocrine function, and metabolism. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Amino Acid Sequence and Physicochemical
Properties
Human Neuropeptide AF is an 18-amino acid peptide with a C-terminal amidation, a common

feature among bioactive neuropeptides. The primary sequence is as follows:

Sequence: Ala-Gly-Glu-Gly-Leu-Asn-Ser-Gln-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-

NH2[1] One-Letter Code: AGEGLNSQFWSLAAPQRF-NH2[2]

This peptide belongs to the RFamide family, characterized by the C-terminal Arginine-

Phenylalanine-amide motif.[3] NPAF, along with Neuropeptide FF (NPFF), is derived from the

precursor protein NPFFA.[4]

Table 1: Physicochemical Properties of Human Neuropeptide AF
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Property Value Reference

Molecular Formula C90H132N26O25 [1]

Molecular Weight 1978.17 Da [1]

CAS Number 192387-38-5 [1]

Neuropeptide AF Structure
As of late 2025, no experimentally determined three-dimensional structure of human

Neuropeptide AF has been deposited in the Protein Data Bank (PDB). Neuropeptides are often

highly flexible in aqueous solution, making crystallization for X-ray crystallography challenging.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful

technique for determining the solution-state structures of peptides of this size.

General Structure of RFamide Peptides
While a specific structure for NPAF is unavailable, studies on other RFamide peptides suggest

that the C-terminal RF-NH2 motif is crucial for receptor binding and biological activity. The N-

terminal region often contributes to receptor subtype selectivity and potency. The flexibility of

the peptide backbone allows it to adopt a specific conformation upon binding to its receptor.

Biological Activity and Signaling Pathways
Neuropeptide AF exerts its biological effects by acting as an agonist at two G protein-coupled

receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFF1) and Neuropeptide FF Receptor 2

(NPFF2).[5][6] It is one of the endogenous ligands for these receptors, which are also known

as GPR147 and GPR74, respectively.[4]

Quantitative Receptor Binding and Functional Data
Human NPAF is a potent agonist at the human NPFF2 receptor. The following table

summarizes key quantitative data from studies using recombinant cell systems.

Table 2: Receptor Binding Affinity and Functional Potency of Human NPAF
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Parameter
Receptor
Subtype

Value (nM) Cell Line Reference

Inhibition

Constant (Ki)
human NPFF2 0.22 CHO [3][7]

Half Maximal

Effective

Concentration

(EC50)

human NPFF2 0.70 ± 0.10
CHO (Aequorin

Assay)
[3]

Signaling Pathways
The NPFF receptors are primarily coupled to inhibitory G proteins of the Gi/o family.[3][8]

Activation of these receptors by NPAF initiates several downstream signaling cascades. A key

function of NPAF is its role as an "antiopioid" peptide, modulating the activity of the opioid

system.[1][3]

Inhibition of Adenylyl Cyclase: Upon ligand binding, the activated Gi/o protein inhibits the

enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This response can be abolished by pertussis toxin, which uncouples Gi/o proteins from their

receptors.[3][8]

Modulation of Ion Channels: NPFF receptor activation is coupled to the regulation of voltage-

gated N-type Calcium channels. Specifically, NPFF2 receptor stimulation can counteract the

inhibition of N-type Ca2+ channels induced by opioid receptor activation.

Interaction with Opioid Receptors: A significant aspect of NPAF and NPFF signaling is the

modulation of opioid receptor function. This is thought to occur through a yet-to-be-fully-

elucidated molecular mechanism, which may involve the heteromerization of NPFF2 and

mu-opioid receptors.
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Caption: Signaling pathway of the Neuropeptide FF/AF system.

Experimental Protocols
The characterization of neuropeptides like NPAF involves a multi-step process encompassing

identification, sequencing, structural analysis, and functional validation.

General Workflow for Neuropeptide Discovery and
Characterization
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Caption: Experimental workflow for neuropeptide characterization.
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Protocol for Neuropeptide Sequencing via Mass
Spectrometry
Mass spectrometry is the primary method for high-throughput and sensitive sequencing of

neuropeptides from complex biological samples.

Sample Preparation: Extract peptides from the tissue of interest (e.g., human hypothalamus)

using an appropriate acidic buffer to precipitate larger proteins and solubilize peptides.

Purification: Subject the crude peptide extract to multi-dimensional high-performance liquid

chromatography (HPLC), typically starting with reversed-phase chromatography, to separate

the complex mixture into simpler fractions.

Mass Analysis (MS): Analyze the purified fractions using a high-resolution mass

spectrometer (e.g., Orbitrap or TOF) to determine the precise mass-to-charge ratio (m/z) of

the intact peptides.

Tandem Mass Spectrometry (MS/MS): Select peptide ions of interest for fragmentation (e.g.,

via collision-induced dissociation). The resulting fragment ion spectrum provides information

about the amino acid sequence.

Data Analysis: Use de novo sequencing algorithms to piece together the amino acid

sequence directly from the MS/MS fragmentation pattern.[8] This approach is crucial for

identifying novel peptides not present in existing protein databases. Alternatively, use

database search algorithms (e.g., Mascot) to match experimental spectra against theoretical

spectra generated from genomic or proteomic databases.[8]

Protocol for Neuropeptide Structure Determination via
NMR
NMR spectroscopy is used to determine the three-dimensional structure of peptides in a

solution that mimics a physiological environment.

Sample Preparation: Synthesize the peptide of interest (in this case, NPAF) with uniform

isotopic labeling (¹³C and ¹⁵N) to enhance NMR signal sensitivity and resolution. Dissolve the
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labeled peptide in a suitable solvent, often a water/trifluoroethanol mixture, to promote the

formation of stable secondary structures.

NMR Data Acquisition: Perform a series of multi-dimensional NMR experiments (e.g., COSY,

TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

Resonance Assignment: Use the through-bond correlation experiments (COSY, TOCSY) to

assign specific NMR signals to each atom in the peptide's backbone and side chains.

Structural Constraint Generation: The Nuclear Overhauser Effect (NOE) is a key

phenomenon where the proximity of two protons (typically < 5 Å) results in a cross-peak in a

NOESY spectrum. The intensity of these peaks is inversely proportional to the distance

between the protons. Measure the volumes of a large number of NOE cross-peaks to

generate a set of interproton distance restraints.

Structure Calculation: Employ computational methods, such as simulated annealing or

molecular dynamics, using software like XPLOR or CYANA. These programs calculate a

family of 3D structures that are consistent with the experimentally derived distance restraints.

The resulting ensemble of low-energy structures represents the conformational space

occupied by the peptide in solution.

Protocol for Receptor Binding Assay
Receptor binding assays are used to determine the affinity (e.g., Ki) of a ligand for its receptor.

This protocol describes a competitive binding assay.

Cell Culture and Membrane Preparation: Culture a cell line (e.g., CHO or HEK293) stably

expressing the human NPFF receptor of interest (NPFF1 or NPFF2). Harvest the cells and

prepare a crude membrane fraction through homogenization and centrifugation.

Radioligand: Use a high-affinity, radioactively labeled ligand for the NPFF receptor (e.g.,

[¹²⁵I]-EYF).[3]

Competitive Binding: In a series of tubes, incubate the cell membranes with a fixed, low

concentration of the radioligand and varying concentrations of the unlabeled competitor

ligand (human NPAF).
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Incubation and Separation: Allow the binding to reach equilibrium. Rapidly separate the

receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass

fiber filters.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

(NPAF) concentration. Fit the data to a one-site competition model using non-linear

regression to determine the IC50 value (the concentration of NPAF that inhibits 50% of

specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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